2,2'-Dimethoxy-3,3'-dibromobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110569-96-5 |
|---|---|
Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1-bromo-3-(3-bromo-2-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)18-2/h3-8H,1-2H3 |
InChI Key |
SNXOCGJCAWYKMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2=C(C(=CC=C2)Br)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxy 3,3 Dibromobiphenyl
Reactions at Bromine Centers
The bromine atoms on the biphenyl (B1667301) scaffold are key sites for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Halogen-Lithium Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-lithium exchange is a powerful method for converting aryl bromides into highly reactive organolithium species. This reaction is typically fast, even at low temperatures. harvard.edu The resulting lithiated biphenyl can then be treated with various electrophiles to introduce new functional groups.
The mechanism of lithium-halogen exchange is thought to proceed through an "ate-complex". harvard.eduprinceton.edu The reaction is generally kinetically controlled, and the equilibrium position is influenced by the stability of the carbanion intermediates. harvard.edu For aryl bromides, this exchange is a favorable process.
While specific studies on 2,2'-Dimethoxy-3,3'-dibromobiphenyl are not detailed in the provided results, the general principles of halogen-lithium exchange on dibromoarenes are well-established. For instance, selective mono-bromine-magnesium exchange has been demonstrated on 4,4'-dibromobiphenyl (B48405) using a lithium tributylmagnesiate complex under non-cryogenic conditions, followed by quenching with an electrophile like DMF to yield the formylated product. researchgate.net A similar strategy could likely be applied to this compound to achieve selective functionalization.
Palladium-Catalyzed C-X Bond Transformations (e.g., C-C, C-N Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. thermofishersci.innih.gov Aryl bromides are common substrates for these reactions. researchgate.net
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (for C-C coupling) or amine/alkoxide (for C-N/C-O coupling), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid) with an organohalide. thermofishersci.inresearchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, has significantly expanded the scope of the Suzuki-Miyaura coupling, enabling the use of even unactivated aryl chlorides. nih.govnih.gov These ligands accelerate the rate-determining oxidative addition step and facilitate the reductive elimination step. thermofishersci.in
Other Palladium-Catalyzed Reactions: The versatility of palladium catalysis extends to other transformations. For example, the palladium-catalyzed coupling of 2-iodobiphenyls with alkenyl bromides has been used to construct 9-(diorganomethylidene)fluorenes. rsc.org While this specific example uses an iodobiphenyl, similar reactivity can be expected for the analogous dibromobiphenyl, potentially with adjusted reaction conditions.
The table below summarizes representative palladium-catalyzed coupling reactions applicable to aryl bromides.
| Coupling Reaction | Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboronic acid, Base (e.g., K₃PO₄, K₂CO₃) | C-C |
| Stille-Kelly | Organostannane | C-C |
| Buchwald-Hartwig | Amine, Base | C-N |
Reductive Debromination Pathways
The removal of bromine atoms, or reductive debromination, can be an important transformation. One documented method for the reduction of an m-bromotoluene involved the use of hydrazine (B178648) hydrate (B1144303) with a palladium-calcium carbonate catalyst. orgsyn.org This suggests that catalytic hydrogenation methods could be effective for the debromination of this compound.
Reactivity of Methoxy (B1213986) Substituents
The methoxy groups in this compound also exhibit characteristic reactivity, primarily involving cleavage of the methyl-oxygen bond or influencing the reactivity of the aromatic rings.
Demethylation Reactions and Derivatization
The cleavage of aryl methyl ethers, known as demethylation, is a common transformation to unmask a phenol. A variety of reagents can effect this transformation. Boron tribromide (BBr₃) is a particularly effective reagent for the complete demethylation of aryl methyl ethers at or below room temperature. mdma.ch The reaction is thought to proceed through a complex formed between the boron tribromide and the ethereal oxygen atom, followed by cleavage of the methyl C-O bond. mdma.ch It is generally recommended to use one mole of BBr₃ per ether group. mdma.ch
Another method for demethylation involves using anhydrous aluminum chloride. google.com For instance, 2-naphthyl, 3',4',5'-trimethoxy benzoate (B1203000) was demethylated to the corresponding 4'-hydroxy derivative using anhydrous aluminum chloride in an organic solvent. google.com
The resulting dihydroxy-dibromobiphenyl can then be further derivatized, for example, by acylation of the hydroxyl groups.
Influence of Methoxy Groups on Electrophilic and Nucleophilic Aromatic Substitution
The methoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. vaia.comdocsity.comchegg.com This has a significant impact on the susceptibility of the aromatic rings to substitution reactions.
Electrophilic Aromatic Substitution (EAS): The increased electron density on the aromatic ring makes it more reactive towards electrophiles. vaia.comchegg.com The methoxy group is an ortho, para-directing group, meaning that electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group. docsity.com This is because the resonance structures that delocalize the positive charge of the intermediate carbocation (the sigma complex) are more stable when the charge is on the carbon bearing the methoxy group. docsity.com
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-donating nature of the methoxy group deactivates the aromatic ring towards nucleophilic attack. vaia.comchegg.com Nucleophilic aromatic substitution generally requires the aromatic ring to be electron-poor, often facilitated by the presence of strong electron-withdrawing groups. By increasing the electron density, the methoxy group makes the ring less electrophilic and thus less susceptible to attack by nucleophiles. vaia.com
Photochemical Transformations
A thorough review of the available scientific literature reveals a notable absence of specific studies on the photochemical transformations of this compound. While the photochemistry of polyhalogenated aromatic hydrocarbons, including polybrominated biphenyls (PBBs), is a field of active research due to their environmental significance, specific data on the UV-induced reactions of this particular compound, its debromination processes, and the resulting photoproducts are not documented in accessible scientific papers or databases.
General knowledge of photochemistry suggests that aromatic bromine compounds can undergo photodebromination upon UV irradiation. This process typically involves the homolytic cleavage of the carbon-bromine bond, leading to the formation of an aryl radical and a bromine radical. The subsequent reactions of these radicals would dictate the final product distribution. However, the influence of the two methoxy groups at the 2 and 2' positions on the photochemical behavior of this compound has not been specifically investigated.
UV Irradiation Induced Reactions and Debromination Processes
There is no specific information available in the scientific literature regarding the UV irradiation-induced reactions and debromination processes of this compound.
Investigation of Photoproduct Formation and Mechanisms
There are no available studies that investigate the photoproduct formation and the mechanisms involved in the photochemical transformation of this compound.
Stereochemical Aspects and Chiral Properties of 2,2 Dimethoxy 3,3 Dibromobiphenyl
Conformational Analysis and Rotational Barriers around the Biaryl Bond
Atropisomerism in Ortho-Substituted Biphenyls
The restricted rotation around the biaryl bond in appropriately substituted biphenyls, such as 2,2'-Dimethoxy-3,3'-dibromobiphenyl, gives rise to a form of stereoisomerism known as atropisomerism. slideshare.netpharmaguideline.com Atropisomers are stereoisomers that can be isolated as separate enantiomers due to a high energy barrier to rotation. pharmaguideline.com For a biphenyl (B1667301) to exhibit atropisomerism, the ortho substituents on each ring must be different, preventing the molecule from having a plane of symmetry. youtube.com
In the case of this compound, the substitution pattern fulfills the criteria for chirality. Each phenyl ring is asymmetrically substituted, and the steric hindrance provided by the 2-methoxy and 2'-methoxy groups is significant enough to prevent free rotation at room temperature. This results in the existence of two stable, non-superimposable mirror-image forms (enantiomers). This phenomenon is also referred to as axial chirality, where the chiral element is an axis of rotation rather than a stereocenter. pharmaguideline.com The stability of these atropisomers is directly related to the height of the rotational energy barrier; barriers of 15 kcal/mol or less are typically associated with rapid interconversion at room temperature. researchgate.net
Methods for Chiral Resolution and Enantioselective Synthesis
Given the chiral nature of this compound, the separation of its enantiomers (chiral resolution) and the selective synthesis of a single enantiomer (enantioselective synthesis) are important considerations in its application, particularly in fields like asymmetric catalysis. chemrxiv.org
Diastereomeric Salt Formation and Chromatographic Separation
Classical methods for resolving racemic mixtures of chiral compounds can be applied to atropisomeric biphenyls. One common approach involves the formation of diastereomeric salts. If the biphenyl contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization.
Chromatographic techniques are also powerful tools for chiral resolution. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate the enantiomers of this compound. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, enabling their separation.
Asymmetric Induction in Related Syntheses
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. In the context of biaryl synthesis, several strategies have been developed. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reaction. chemrxiv.org For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann coupling, can be rendered enantioselective by employing chiral ligands. These ligands coordinate to the metal center and create a chiral environment that favors the formation of one atropisomer over the other.
Asymmetric induction can also be achieved in reactions where the chirality is transferred from a pre-existing stereocenter in the starting material. While specific examples for the enantioselective synthesis of this compound were not detailed in the search results, the general principles of asymmetric synthesis of biaryls are well-established and applicable. acs.org
Analysis of Chiroptical Properties
The chirality of this compound can be investigated and characterized using chiroptical spectroscopic techniques. These methods measure the differential interaction of the enantiomers with polarized light.
Circular Dichroism (CD) Spectroscopy for Configuration Assignment
Circular dichroism (CD) spectroscopy is a primary tool for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. Enantiomers of a chiral compound will produce mirror-image CD spectra. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are related to the absolute configuration of the molecule.
For atropisomeric biphenyls, the exciton (B1674681) coupling model is often used to correlate the observed CD spectrum with the absolute configuration. The two aromatic chromophores of the biphenyl system interact, leading to a splitting of their electronic transitions. The sign of the resulting couplet in the CD spectrum is dependent on the helicity of the biaryl axis. By analyzing the CD spectrum, the (aR) or (aS) configuration of the atropisomers of this compound can be assigned. This experimental data can be further supported by theoretical calculations of the CD spectrum.
Optical Rotation and Enantiomeric Purity Determination
The optical rotation of a chiral compound is a measure of its ability to rotate the plane of polarized light. For a given enantiomer, the specific rotation ([α]) is an intrinsic physical property. An equal mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. wikipedia.org A non-racemic mixture will exhibit a net optical rotation that is proportional to the excess of one enantiomer over the other. wikipedia.orgyoutube.com
The enantiomeric purity of a sample is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. wikipedia.org It is defined as the absolute difference in the mole fractions of the two enantiomers and is often expressed as a percentage. wikipedia.org
Determination of Optical Rotation
The optical rotation of a solution of an enantiomerically enriched sample of this compound would be measured using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. youtube.com The specific rotation is a standardized value calculated from the observed rotation using the following formula:
[α]λT = α / (l * c)
Where:
[α]λT is the specific rotation at temperature T and wavelength λ.
α is the observed rotation in degrees.
l is the path length in decimeters (dm).
c is the concentration in g/mL.
For atropisomeric biphenyls, the specific rotation can be a significant value, indicating a strong chiroptical response. However, without experimental resolution and measurement of the individual enantiomers of this compound, the specific rotation values remain undetermined.
Determination of Enantiomeric Purity
While optical rotation can provide a measure of enantiomeric excess, modern analytical techniques, particularly chiral chromatography, are the gold standard for the accurate determination of enantiomeric purity. nih.gov These methods directly separate the enantiomers, allowing for their individual quantification.
For atropisomeric biphenyls, such as the structurally related polychlorinated biphenyls (PCBs), high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique. nih.govnih.govnih.gov The choice of the chiral stationary phase is critical for achieving separation. Based on studies of analogous compounds, derivatized cyclodextrin (B1172386) and polysaccharide-based CSPs are likely to be effective for the resolution of the enantiomers of this compound. nih.govnih.gov
The general procedure for determining the enantiomeric purity of a sample of this compound using chiral HPLC would involve the following steps:
Method Development: A suitable chiral HPLC method would be developed by screening various chiral stationary phases and mobile phase compositions to achieve baseline separation of the two enantiomer peaks. bris.ac.uk
Analysis: The sample would be dissolved in a suitable solvent and injected into the chiral HPLC system.
Quantification: The chromatogram would show two separate peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer.
Calculation of Enantiomeric Excess: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Data on Analogous Compounds
While specific data for this compound is lacking, studies on other chiral biphenyls provide insight into the expected chromatographic behavior. For instance, the atropisomeric determination of chiral hydroxylated metabolites of PCBs has been successfully achieved using HPLC-MS without derivatization. nih.govnih.gov These studies have demonstrated that different chiral columns and chromatographic conditions can be optimized to achieve excellent separation of atropisomers. nih.govnih.gov
The following table summarizes the types of chiral stationary phases and general conditions that have been successfully used for the separation of analogous atropisomeric biphenyls and would be a starting point for developing a method for this compound.
| Chiral Stationary Phase Type | Typical Mobile Phase | Detection | Reference |
| Derivatized β-cyclodextrin | Methanol/Water | UV, MS | nih.gov |
| Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV, ECD | nih.gov |
| High-polarity cyanopropyl | Heptane/tert-butyl methyl ether | ECD, MS | bris.ac.ukdiva-portal.org |
It is important to note that the rotational barrier of atropisomers can be temperature-dependent. In some cases, on-column interconversion can occur at ambient temperatures, leading to complex chromatographic profiles. psu.edu Therefore, controlling the column temperature is often a critical parameter in the chiral separation of these compounds. nih.govresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethoxy 3,3 Dibromobiphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,2'-Dimethoxy-3,3'-dibromobiphenyl, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and understanding the electronic effects at play.
¹H NMR and ¹³C NMR for Structural Confirmation and Substituent Effects
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) groups. Due to the symmetry in the molecule, the two phenyl rings are chemically equivalent, simplifying the spectrum. Each aromatic ring contains three protons, which would present as a complex splitting pattern due to their coupling with each other. The methoxy groups would appear as a sharp singlet, integrating to six protons.
The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atoms. The methoxy groups increase the electron density on the aromatic ring, typically causing an upfield shift (lower ppm) for the ortho and para protons. Conversely, the bromine atoms decrease the electron density, leading to a downfield shift (higher ppm). The interplay of these effects determines the final chemical shifts. For comparison, in 2,2'-dibromobiphenyl (B83442), the aromatic protons appear in the range of δ 7.23-7.68 ppm. chemicalbook.com The presence of the additional methoxy groups in the target molecule would likely shift these signals.
The ¹³C NMR spectrum provides even more definitive structural information by detailing the carbon framework. Each carbon atom in the molecule will have a distinct chemical shift, reflecting its electronic environment. The carbon atoms bonded to the electronegative bromine and oxygen atoms will be significantly deshielded and appear at a lower field. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon signal. libretexts.org The expected chemical shifts can be estimated by considering the known effects of substituents on a benzene (B151609) ring. For instance, the carbon of a methoxy group typically appears around 55-60 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 110 - 140 |
| Methoxy (-OCH₃) | ~3.8 | ~60 |
| C-Br | - | 115 - 125 |
| C-OCH₃ | - | 155 - 160 |
| C-C (ipso) | - | 130 - 145 |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ions.
For this compound (C₁₄H₁₂Br₂O₂), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in three peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1.
The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to a prominent peak at [M-15]⁺. Subsequent loss of a second methyl group would result in a peak at [M-30]⁺. Cleavage of the C-Br bond could lead to the loss of a bromine radical (•Br), giving a peak at [M-79]⁺ or [M-81]⁺. Another common fragmentation pathway for biphenyls is the cleavage of the central C-C bond, which could lead to fragments corresponding to the individual substituted benzene rings.
Table 2: Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Possible Fragment |
| 372/374/376 | [C₁₄H₁₂Br₂O₂]⁺ (Molecular Ion) |
| 357/359/361 | [M - CH₃]⁺ |
| 342/344/346 | [M - 2CH₃]⁺ |
| 293/295 | [M - Br]⁺ |
| 278/280 | [M - Br - CH₃]⁺ |
Note: The m/z values are based on the most abundant isotopes and will show isotopic patterns for bromine-containing fragments.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized or identified compound. For this compound, HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This technique is invaluable for the unambiguous identification of the compound. For instance, HRMS has been used to confirm the composition of similar complex molecules like 2,6-Dimethoxybenzyl Bromide. mdpi.com
Vibrational Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methoxy groups, C-O stretching of the ether linkages, and C-Br stretching.
C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.
C-H stretching (aliphatic, -OCH₃): Usually found between 3000-2850 cm⁻¹.
C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region.
C-O stretching (aryl ether): Strong absorptions are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-Br stretching: This vibration appears in the fingerprint region, typically between 650-550 cm⁻¹.
Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for characterizing the molecule. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations, in particular, tend to be more intense in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O Stretch | ~1250 | Strong |
| Symmetric C-O Stretch | ~1050 | Strong |
| C-Br Stretch | 650 - 550 | Medium to Strong |
Note: These are predicted values based on typical functional group frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific molecular vibrations. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm the presence of its constituent aromatic, ether, and bromo functionalities.
The primary functional groups and their expected IR absorption regions are:
Aromatic C-H Stretch: Vibrations of the hydrogen atoms attached to the benzene rings typically appear at wavenumbers just above 3000 cm⁻¹. openstax.org
Aliphatic C-H Stretch: The methyl groups of the methoxy substituents show strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range. openstax.orglumenlearning.com
Aromatic C=C Stretch: The stretching vibrations within the benzene rings produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.
C-O Ether Stretch: The stretching of the aryl-alkyl ether bond (Ar-O-CH₃) is expected to produce strong, characteristic bands. Asymmetric stretching typically occurs around 1250 cm⁻¹, with a symmetric stretch near 1040 cm⁻¹.
C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region of the spectrum, typically at low frequencies between 600 and 500 cm⁻¹.
While a specific experimental spectrum for this compound is not detailed in the available literature, the expected absorption bands can be summarized based on known functional group frequencies.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | Methoxy (-OCH₃) Group |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| ~1040 | Symmetric C-O-C Stretch | Aryl-alkyl ether |
| 600-500 | C-Br Stretch | Aryl Halide |
Raman Spectroscopy for Molecular Vibrations and Conformation
Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations, symmetry, and conformation. aps.org This technique is particularly sensitive to non-polar bonds and skeletal vibrations of the molecule. For this compound, Raman spectroscopy can offer insights into the biphenyl (B1667301) backbone and its conformational state.
Key vibrational modes that would be observable include:
Biphenyl Ring Breathing Modes: These are collective vibrations of the benzene rings and are often strong in Raman spectra.
Inter-ring C-C Stretch: The vibration of the single bond connecting the two phenyl rings is a key feature. For biphenyl and its derivatives, a strong Raman peak is often observed around 1275-1300 cm⁻¹. researchgate.net
Skeletal Deformations: Low-frequency modes in the Raman spectrum can be correlated with the torsional angle between the two aromatic rings, providing information about the molecule's conformation in solution or the solid state. nih.gov
Analysis of the Raman spectrum would help in understanding the degree of conjugation between the two phenyl rings, which is directly related to the dihedral angle. A highly twisted conformation, expected due to steric hindrance, would result in reduced conjugation.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for the specific title compound, this compound, is not available in the surveyed literature, detailed crystallographic data for very close structural analogs provide a clear and reliable model for its solid-state conformation and packing.
Determination of Solid-State Molecular and Crystal Structures
Analysis of structurally related compounds reveals crucial information. For instance, the crystal structure of 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl, a closely related derivative, has been determined. nih.gov This compound crystallizes in the monoclinic system, and its structure shows a staggered arrangement of the phenyl rings. nih.gov This arrangement is adopted to minimize the steric repulsion between the bulky substituents at the ortho positions of the biphenyl linkage. nih.gov
Another related compound, Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid, also shows a significantly twisted structure. nih.gov These examples strongly indicate that this compound will also adopt a non-planar, twisted conformation in the solid state.
Table 2: Crystal Data for a Structurally Similar Compound (3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl) nih.gov
| Parameter | Value |
| Formula | C₂₂H₂₈Br₂O₂ |
| Crystal System | Monoclinic |
| a (Å) | 14.661 (2) |
| b (Å) | 13.408 (2) |
| c (Å) | 22.489 (3) |
| β (°) | 96.104 (12) |
| Volume (ų) | 4395.8 (11) |
| Z (molecules/cell) | 8 |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The key structural parameter in biphenyl derivatives is the torsion angle (or dihedral angle) between the planes of the two aromatic rings. This angle is dictated by the balance between electronic effects (favoring planarity for conjugation) and steric effects (favoring a twisted structure to relieve strain).
For 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl, the dihedral angle between the two aromatic rings is 84.2(3)°. nih.gov Similarly, the dicarboxylic acid derivative exhibits a dihedral angle of 80.64(5)°. nih.gov These large angles, approaching 90°, are indicative of significant steric hindrance caused by the ortho- and meta-substituents. In contrast, 3,3′-dimethoxybiphenyl, which lacks the bulky bromine atoms, has a much smaller dihedral angle of 38.1(2)°. ias.ac.in This comparison underscores the profound impact of the bromine atoms on the molecular geometry. Standard bond lengths and angles for the aromatic rings and methoxy groups are generally observed to be within normal ranges. nih.gov
Table 3: Key Torsion/Dihedral Angles in this compound and Related Compounds
| Compound | Dihedral Angle Between Rings (°) | Reference |
| 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl | 84.2(3) | nih.gov |
| Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid | 80.64(5) | nih.gov |
| 3,3′-dimethoxybiphenyl | 38.1(2) | ias.ac.in |
Conformational Insights in the Crystalline State
The crystallographic data from analogous compounds provide definitive conformational insights. This compound adopts a highly twisted, non-planar conformation in the crystalline state. The significant steric repulsion between the methoxy group on one ring and the bromine atom on the adjacent ring prevents free rotation around the central C-C bond, leading to a stable, atropisomeric structure.
The molecule possesses a staggered arrangement with a dihedral angle approaching orthogonality (approx. 80-85°). nih.govnih.gov This conformation minimizes the steric interactions between the substituents, which is energetically more favorable than a planar conformation that would allow for π-conjugation between the rings. This pronounced twist is a defining structural characteristic of this and similarly substituted biphenyl systems.
Theoretical and Computational Chemistry Studies on 2,2 Dimethoxy 3,3 Dibromobiphenyl
Density Functional Theory (DFT) Calculations for Geometry Optimization
The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p), def2-TZVP) is critical for the accuracy of the calculations. researchgate.net For substituted biphenyls, functionals that account for dispersion forces, such as B3LYP-D3, are often recommended to accurately model the weak intramolecular interactions that can influence the conformation. rsc.org The optimization process would yield the most stable conformation of the molecule, providing a foundational understanding of its structure.
Table 1: Predicted Geometric Parameters from DFT Optimization (Note: As specific literature data for 2,2'-Dimethoxy-3,3'-dibromobiphenyl is unavailable, this table describes the type of information that would be generated from DFT calculations.)
| Parameter | Description |
| C-C (biphenyl bond) | The length of the single bond connecting the two phenyl rings. |
| C-Br bond lengths | The lengths of the bonds between the carbon and bromine atoms. |
| C-O bond lengths | The lengths of the bonds within the methoxy (B1213986) groups. |
| Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings, which is a critical determinant of the molecule's atropisomerism. libretexts.org |
| Bond Angles | The angles formed by three connected atoms, defining the local geometry. |
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, optical properties, and intermolecular interactions. Computational methods allow for a detailed analysis of how electrons are distributed within this compound.
Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). arxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. arxiv.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. acs.org For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most likely to be involved in electron transfer processes.
Table 2: Frontier Molecular Orbital (FMO) Data (Note: This table illustrates the type of data that would be obtained from an electronic structure analysis, as specific values for the target molecule are not available in the literature.)
| Parameter | Description |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, indicating the ionization potential. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, which correlates with molecular stability and reactivity. arxiv.org |
Electrostatic Potential and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would highlight the electrostatic character of the bromine and methoxy substituents and their influence on the aromatic rings. researchgate.net
Conformational Energy Landscapes and Torsional Potentials
The rotation around the single bond connecting the two phenyl rings in biphenyl (B1667301) derivatives is a critical aspect of their chemistry. rsc.org A conformational energy landscape, often generated by systematically varying the dihedral angle and calculating the energy at each point, reveals the energy barriers between different conformations. ic.ac.uk This analysis would identify the most stable conformers of this compound and the transition states that separate them. The height of the rotational barrier is influenced by the size and nature of the ortho-substituents, which in this case are the methoxy groups. libretexts.org
Table 3: Conformational Energy Analysis (Note: This table outlines the kind of data that a conformational analysis would provide, as specific literature values are unavailable.)
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
| Global Minimum | Data not available | 0.0 | The most stable, lowest-energy conformation of the molecule. |
| Transition State | Data not available | Data not available | The energy maximum that must be overcome for rotation between stable conformers. rsc.org |
Aromaticity Indices and Their Correlation with Structure
Aromaticity is a fundamental concept in chemistry, and various computational indices are used to quantify it. For a substituted biphenyl like this compound, it would be interesting to see how the substituents and the twist between the rings affect the aromaticity of each phenyl ring. quora.com Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated at the center of each ring. acs.org Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. These indices can be correlated with the geometric parameters, such as bond length alternation, to provide a comprehensive picture of the electronic delocalization in the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)
Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.
For this compound, calculating the NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach would help in assigning the signals in an experimental NMR spectrum. researchgate.net The accuracy of these predictions has significantly improved, making them a reliable tool in structure elucidation. researchgate.net
Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. nih.gov The computed frequencies and their corresponding intensities can be compared with experimental data to assign specific vibrational modes to the observed spectral bands, such as the C-H, C-O, and C-Br stretching and bending modes. scirp.org
Table 4: Predicted Spectroscopic Data (Note: This table describes the type of spectroscopic data that would be generated through computational methods, as specific data for the target molecule is not available in the literature.)
| Spectroscopy Type | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shifts (ppm) | Data not available for each unique carbon atom. researchgate.net |
| ¹H NMR | Chemical Shifts (ppm) | Data not available for each unique hydrogen atom. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Data not available for key functional group vibrations (e.g., C-O, C-Br stretches). nih.gov |
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reaction pathways and mechanisms, offering insights that are often challenging to obtain through experimental methods alone. For this compound, however, specific computational studies detailing its reaction mechanisms are not extensively available in publicly accessible scientific literature. Therefore, to understand its potential reactivity, we must draw inferences from computational studies on closely related and analogous chemical systems. These include investigations into the atropisomerism of substituted biphenyls, the decomposition of halogenated biphenyls, and the reactivity of substituted benzenes.
A significant area of computational research on substituted biphenyls is the study of atropisomerism, which is the axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. For a molecule like this compound, with bulky substituents in all four ortho positions, the barrier to rotation around the C-C' bond is expected to be substantial. Computational studies on similar systems, such as other di-ortho-substituted biphenyls, have employed Density Functional Theory (DFT) to calculate the rotational barriers. These studies often map the potential energy surface as a function of the dihedral angle between the two aromatic rings to identify the transition state for rotation. For instance, research on di-para-substituted propyl-bridged biphenyl cyclophanes has utilized DFT calculations to show a planar transition state for the isomerization process, with calculated energy barriers in good agreement with experimental data. rsc.org
Another relevant area of computational chemistry is the study of the decomposition of halogenated aromatic compounds. Reactive molecular dynamics (MD) simulations and DFT calculations have been used to investigate the thermal-, pressure-, and shear-induced decomposition of polychlorinated biphenyls (PCBs). diva-portal.org These studies have revealed multistep radical mechanisms, with the initial step often being the homolytic cleavage of a carbon-halogen bond. diva-portal.org For this compound, a similar pathway can be postulated, where the initial step of a reaction, particularly under thermal or photolytic conditions, could involve the cleavage of a C-Br bond to form a biphenyl radical. DFT calculations on tetrabromobisphenol A (TBBPA), another brominated aromatic compound, have shown that C-Br cleavage is a key step in its photodegradation. nih.govuniversiteitleiden.nl
Furthermore, computational studies on the electrophilic aromatic substitution (SEAr) of substituted benzenes, such as 1,2-dimethoxybenzene (B1683551), can provide insights into how the methoxy groups in this compound might direct further reactions. A conceptual DFT study on the SEAr of 1,2-dimethoxybenzene with a captodative olefin highlighted the regioselectivity of the reaction, with the substitution occurring at specific positions on the aromatic ring. comporgchem.com Such studies utilize calculations of global and local reactivity descriptors to predict the most favorable sites for electrophilic attack. comporgchem.com
Applications and Functionalization Potential of 2,2 Dimethoxy 3,3 Dibromobiphenyl in Advanced Organic Materials
Utilization as a Building Block in Complex Organic Synthesis
The structural attributes of 2,2'-Dimethoxy-3,3'-dibromobiphenyl make it an ideal starting material for the synthesis of more intricate molecular architectures. The presence of two reactive C-Br bonds allows for sequential or simultaneous functionalization, enabling the construction of diverse and complex organic structures.
The development of macrocycles containing biphenyl (B1667301) units is of significant interest due to their unique coordination capabilities, which combine a rigid aryl moiety with flexible linker chains. While research on macrocycles from 4,4'-biphenyls is extensive, those incorporating the 3,3'-biphenyl unit are less common, making their synthesis a valuable endeavor. semanticscholar.org
Studies on the closely related 3,3'-dibromobiphenyl have demonstrated its utility in synthesizing polyazamacrocycles through palladium-catalyzed amination reactions. semanticscholar.org This approach involves the reaction of the dibromobiphenyl with polyamines to form cyclodimers. It is established that 3,3'-dibromobiphenyl can yield macrocycles more effectively than its 4,4'-isomer in certain cases, with one-step procedures yielding up to 19% for specific structures and two-step processes reaching up to 30%. semanticscholar.org The highest yield of 44% was achieved for a cyclodimer formed from 3,3'-dibromobiphenyl and a dioxadiamine. semanticscholar.org
This established reactivity strongly suggests that this compound could serve as a superior precursor for analogous macrocyclic structures. The methoxy (B1213986) groups at the 2,2'-positions would pre-organize the biphenyl unit into a specific conformation, potentially influencing the cyclization efficiency and the final geometry of the macrocycle. By analogy, this compound could be used in palladium-catalyzed reactions to create novel macrocycles with pre-defined cavities and functionalities for applications in host-guest chemistry, sensing, or catalysis.
Table 1: Representative Pd-catalyzed Macrocyclization using a Dibromobiphenyl Scaffold This table presents data for the related compound 3,3'-dibromobiphenyl as a model for the potential of this compound.
| Dibromobiphenyl | Amine Partner | Approach | Yield | Reference |
|---|---|---|---|---|
| 3,3'-Dibromobiphenyl | Tetraamine | One-step | 19% | semanticscholar.org |
| 3,3'-Dibromobiphenyl | Dioxadiamine | Two-step | 44% | semanticscholar.org |
The biaryl motif is a cornerstone of many functional molecules, including catalysts, pharmaceuticals, and organic materials. nih.govnih.gov The ability to precisely functionalize the biaryl core is critical for tuning its properties. This compound is an excellent scaffold for this purpose. The two bromine atoms can be selectively replaced through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, to introduce a wide array of substituents.
This allows for the systematic modification of the electronic and steric properties of the molecule. For instance, extending the conjugation through the introduction of aryl or alkynyl groups at the 3,3'-positions is a key strategy in the development of materials for organic electronics. ossila.com Furthermore, the methoxy groups can be demethylated to reveal hydroxyl functionalities, which can then be used to build hydrogen-bonding networks or serve as ligation points for metal catalysts. This multi-faceted reactivity enables the transformation of a relatively simple starting material into a diverse library of highly functionalized biaryl systems for a broad range of applications.
Role in Asymmetric Catalysis
Axially chiral biaryl compounds are among the most successful classes of ligands and catalysts in asymmetric synthesis. researchgate.netnih.gov Their effectiveness relies on a well-defined, sterically hindered rotational axis that creates a chiral environment around a catalytic center. The development of new and adjustable chiral ligands is crucial for advancing enantioselective catalysis. nih.gov
The structure of this compound contains the core elements necessary for the design of potent chiral ligands. The substituents at the 2,2'- and 3,3'-positions are known to be critical in defining the dihedral angle and the steric and electronic properties of the resulting ligands. researchgate.netnih.gov
Derivatization of this scaffold could lead to novel analogues of well-established ligand families like BINAP (phosphine ligand) or BINOL (diol ligand). For example, lithiation of the C-Br bonds followed by reaction with a chlorophosphine could yield a diphosphine ligand. Alternatively, demethylation followed by resolution could provide a chiral diol. These diols can be used directly as organocatalysts or converted into privileged phosphoramidite (B1245037) ligands. nih.govbeilstein-journals.org Research on related chiral biphenol catalysts has shown that substituents at the 3,3'-positions significantly impact catalytic performance. For example, in the asymmetric Petasis reaction, (S)-3,3′-Br2-BINOL was evaluated as a catalyst, demonstrating the importance of halogen substituents in tuning reactivity and selectivity. nih.gov Similarly, new chiral atropisomeric biphenyl diols have been shown to be active organocatalysts in oxo-Diels–Alder reactions. beilstein-journals.org The unique substitution pattern of this compound offers a promising, yet underexplored, platform for developing the next generation of adjustable chiral ligands for a wide array of metal-catalyzed asymmetric transformations.
Table 2: Examples of Chiral Biphenyls in Asymmetric Catalysis This table showcases the application of related chiral biaryl catalysts, illustrating the potential of derivatives of this compound.
| Catalyst/Ligand | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| (S)-3,3′-Br2-BINOL | Petasis Reaction | Catalyzed the reaction to afford α-amino esters with moderate enantioselectivity. | nih.gov |
| Chiral Biphenyl Diols | Oxo-Diels-Alder | Active organocatalysts, with one derivative achieving 72% ee. | beilstein-journals.org |
| BIPOL-derived phosphoramidites | Pd-catalyzed [4+2] cycloaddition | Ligand variation allowed for high yield (92%) and enantioselectivity (92% ee). | nih.gov |
A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The biphenyl scaffold has been employed in the design of such auxiliaries. Given its defined axial chirality upon resolution, derivatives of this compound could be developed into effective chiral auxiliaries.
For instance, conversion of the methoxy groups to hydroxyls and subsequent attachment to a substrate via an ester or ether linkage would place the chiral biaryl backbone in close proximity to the reacting center. The steric bulk and electronic nature of the bromine atoms at the 3,3'-positions would then control the facial selectivity of an incoming reagent. After the reaction, the auxiliary could be cleaved and recovered. The tunability of this scaffold—by replacing the bromine atoms with other groups—offers the potential to create a library of auxiliaries optimized for different types of chemical transformations.
Potential in Optoelectronic Materials
The search for novel organic materials with tailored photophysical and electronic properties is a major driver of modern materials science. Fused and conjugated biaryl systems are key components in materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com
While direct studies on the optoelectronic properties of this compound are not widely reported, the chemistry of analogous compounds provides a clear indication of its potential. For example, 3,3′-dibromo-2,2′-bithiophene is a crucial building block for synthesizing semiconducting oligomers and polymers. ossila.com The bromine atoms serve as reactive sites for coupling reactions (e.g., Stille or Suzuki) to extend the π-conjugated system, which is essential for charge transport. Alkylation or arylation at these positions can also improve solubility and influence the solid-state packing of the material, which in turn affects device performance. ossila.com
By analogy, this compound could be used as a monomer in polymerization reactions or as a core for building larger conjugated molecules. The methoxy groups would likely enhance solubility and could be used to fine-tune the HOMO/LUMO energy levels of the resulting material. The inherent twist of the biphenyl core could be exploited to create non-planar, three-dimensional structures, which can be beneficial for suppressing aggregation-caused quenching in emissive materials or for achieving favorable morphologies in bulk-heterojunction solar cells. This makes this compound a promising, albeit underexplored, scaffold for the design of next-generation optoelectronic materials.
Exploration of Electronic and Optical Properties for Device Applications (e.g., OLEDs)
While specific experimental data on the electronic and optical properties of this compound for Organic Light-Emitting Diodes (OLEDs) are not extensively documented in public literature, its structural motifs allow for informed predictions of its potential performance characteristics. The biphenyl core serves as a robust chromophore, and its properties are significantly modulated by the attached functional groups.
The methoxy groups (-OCH₃) at the 2 and 2' positions are electron-donating and are known to increase the highest occupied molecular orbital (HOMO) energy level of aromatic systems. This can facilitate more efficient hole injection from the anode in an OLED device. Conversely, the bromine atoms (-Br) at the 3 and 3' positions are electron-withdrawing and can lower both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels. This dual functionalization creates a "push-pull" like effect, although not in a classical linear arrangement, which can influence the intramolecular charge transfer characteristics and, consequently, the emission properties.
The heavy bromine atoms are also anticipated to enhance spin-orbit coupling. This phenomenon can promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), potentially making the compound a candidate for phosphorescent OLEDs (PHOLEDs) if it can be incorporated into a system that allows for efficient radiative decay from the triplet state.
Furthermore, the substitution pattern is expected to induce a significant twist in the biphenyl backbone due to steric hindrance between the ortho-methoxy groups and the adjacent bromine atoms. This twisted conformation can be advantageous in OLEDs as it may disrupt intermolecular π-π stacking in the solid state. Such disruption can reduce aggregation-caused quenching of luminescence and lead to higher quantum yields in thin films. Research on other 3,3'-disubstituted biphenyl compounds has highlighted the role of the twisted and rigid biphenyl skeleton in reducing the energy gap between the S₁ and T₁ states, which facilitates the intersystem crossing process and can lead to strong and long-lived afterglow, a property related to phosphorescence. researchgate.net
The synthesis of various α-(N-biphenyl)-substituted 2,2′-bipyridines has demonstrated that biphenyl moieties can be integral to creating fluorophores with intense blue-to-green fluorescence, with emission maxima ranging from 443 to 505 nm and notable fluorescence quantum yields. mdpi.com While the substitution pattern is different, this underscores the versatility of the biphenyl core in tuning emission color.
A comparative look at related compounds can provide further insight. For instance, studies on pyrene-benzimidazole derivatives for blue OLEDs emphasize the importance of molecular design to decrease intermolecular aggregation and obtain efficient and pure blue photo- and electroluminescence. mdpi.com The sterically hindered nature of this compound aligns with this design principle.
| Feature | Predicted Influence on OLED Performance |
| 2,2'-Dimethoxy Groups | Electron-donating, may raise HOMO for better hole injection. |
| 3,3'-Dibromo Groups | Electron-withdrawing, can lower LUMO. Heavy atom effect may enhance phosphorescence. |
| Steric Hindrance | Induces a twisted biphenyl core, potentially reducing aggregation-caused quenching. |
| Overall Substitution | Creates a complex electronic landscape that could be tuned for specific emission properties. |
Structure-Property Relationship Studies in Related Biphenyl Architectures
The electronic and conformational properties of this compound are best understood by examining the established structure-property relationships in analogous biphenyl systems. The dihedral angle between the two phenyl rings is a critical parameter that governs the extent of π-conjugation and, consequently, the electronic and optical properties.
In unsubstituted biphenyl, the dihedral angle is approximately 45° in the gas phase. However, the introduction of bulky ortho-substituents, such as methoxy groups, leads to a more twisted conformation to alleviate steric strain. This increased twist disrupts the π-conjugation across the biphenyl bridge, which typically results in a blue shift in the absorption and emission spectra compared to a more planar analogue.
The presence of substituents at the 3 and 3' positions, adjacent to the ortho-methoxy groups, can further influence the rotational barrier and the equilibrium dihedral angle. In the case of 3,3'-dibromo substitution, the bulky bromine atoms will have a significant steric interaction with the ortho-methoxy groups, likely forcing an even greater dihedral angle.
Studies on the synthesis of optically pure 3,3'-disubstituted-1,1'-bi-6-methoxy-2-phenol (BIPhOL) derivatives, which share a similar substitution pattern, demonstrate the profound impact of these substituents on the molecular geometry. nih.gov The controlled synthesis of specific enantiomers of these axially chiral biphenyls highlights the high rotational barrier imposed by this type of substitution.
The electronic nature of the substituents also plays a crucial role. The interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atoms can be complex. While the methoxy groups donate electron density to the rings through resonance, the halogens withdraw electron density through induction. This electronic tug-of-war affects the electron distribution and polarizability of the molecule, which are key determinants of its photophysical behavior.
Research on the synthesis and properties of 3,3′-disubstituted biphenyl compounds, including the bromination of 2,2′-dicyano-6,6′-difluorobiphenyl to yield a 3,3′-dibromobiphenyl derivative, has utilized spectroscopic methods and DFT calculations to probe these structures. researchgate.net Such studies are invaluable for understanding how the specific placement of substituents dictates the final electronic structure and potential applications.
| Biphenyl Derivative Type | Key Structural Feature | Impact on Properties |
| 2,2'-Disubstituted Biphenyls | Steric hindrance from ortho groups. | Increased dihedral angle, reduced π-conjugation, blue-shifted spectra. |
| 3,3'-Disubstituted Biphenyls | Substituents influence electronic properties with less steric impact on the dihedral angle than ortho groups. | Tuning of HOMO/LUMO levels, potential for creating push-pull systems. |
| 2,2',3,3'-Tetrasubstituted Biphenyls | Combined steric and electronic effects. | High rotational barrier, axial chirality, complex electronic landscape. |
Environmental Transformation Pathways and Analytical Assessment in Research Contexts
Studies on Photochemical Degradation in Environmental Mimics
The photochemical degradation of brominated aromatic compounds is a significant environmental transformation pathway. While specific studies on 2,2'-Dimethoxy-3,3'-dibromobiphenyl are limited, research on related compounds, such as polybrominated diphenyl ethers (PBDEs), provides insights into its likely behavior. The primary mechanism of photodegradation for these compounds is debromination, where bromine atoms are cleaved from the biphenyl (B1667301) structure upon exposure to sunlight. mdpi.com For instance, studies on nonabrominated diphenyl ethers have shown rapid degradation in various solvents under natural sunlight, leading to the formation of octa- and heptabrominated congeners. mdpi.com The rate of degradation can be influenced by the solvent matrix, with different half-lives observed in different media. mdpi.com
Furthermore, research on dimethoxybenzene isomers, which share the methoxy (B1213986) functional groups with the target compound, indicates that photodegradation can be significantly enhanced at air-ice interfaces compared to in aqueous solutions. nih.gov This suggests that the environmental compartment in which this compound resides can play a critical role in its photochemical fate. The transformation of a related compound, 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone, under UV irradiation in water has been shown to yield hydroxyderivatives through a debromination-hydroxylation pathway. nih.gov
Table 1: Photodegradation Half-lives of Related Brominated Compounds
| Compound | Solvent/Matrix | Half-life | Reference |
| NonaBDE Congeners | Various Solvents | 4.25 - 12.78 min | mdpi.com |
| 2-ethylhexyltetrabromobenzoate (TBB) | Various Solvents | 85.70 - 220.17 min | mdpi.com |
| di(2-ethylhexyl)-tetrabromophthalate (TBPH) | Various Solvents | 85.70 - 220.17 min | mdpi.com |
Biotransformation Research in Model Systems
The biotransformation of halogenated biphenyls is a key process governing their persistence in the environment. While direct research on the biotransformation of this compound is not extensively documented, studies on other PBBs and polychlorinated biphenyls (PCBs) offer valuable insights. Biotransformation is a metabolic process that primarily occurs in the liver in vertebrates and is facilitated by microbial activity in the environment. nih.gov
The metabolism of PCBs is complex and can lead to the formation of various metabolites, including hydroxylated and methylsulfonyl derivatives. nih.gov For instance, the metabolism of 4-bromobiphenyl (B57062) in rabbits yields mono- and dihydroxylated products. nih.gov Similarly, studies on the biotransformation of methoxylated PCBs in poplar plants have demonstrated uptake and transformation, highlighting the role of vegetation in the environmental fate of these compounds. acs.orgresearchgate.net
Microorganisms play a crucial role in the degradation of biphenyl compounds. Several bacterial strains have been identified that can degrade PCBs and related compounds. For example, Comamonas testosteroni B-356 has been shown to metabolize dihydroxybiphenyls, although the efficiency varies depending on the position of the hydroxyl groups. unife.itnih.gov The degradation pathways often involve dioxygenase enzymes that introduce hydroxyl groups, leading to ring cleavage. escholarship.org The degradation of biphenyl by various bacterial strains has been shown to proceed via the formation of benzoic acid. nih.gov The enzymes involved in the degradation of brominated aromatic herbicides have also been characterized, revealing reductive dehalogenases and ring-cleavage oxygenases. nih.gov
Table 2: Microbial Strains Involved in the Degradation of Related Compounds
| Microorganism | Degraded Compound(s) | Key Findings | Reference |
| Comamonas testosteroni B-356 | 2,2'- and 3,3'-dihydroxybiphenyl | Metabolizes dihydroxybiphenyls, with 3,3'-dihydroxybiphenyl being the preferred substrate. unife.itnih.gov | unife.itnih.gov |
| Alcaligenes xylosoxidans, Pseudomonas stutzeri, Ochrobactrum anthropi, Pseudomonas veronii | Biphenyl | Degrade biphenyl to benzoic acid. nih.gov | nih.gov |
| Microbacterium paraoxydans | Pentachlorobiphenyl | Demonstrates the capability to degrade PCBs. nih.gov | nih.gov |
| Comamonas sp. 7D-2 | Bromoxynil (brominated herbicide) | Completely degrades the compound and releases bromide ions. nih.gov | nih.gov |
Advanced Analytical Methods for Identification and Quantification in Complex Matrices (e.g., GC-MS, LC-MS/MS)
The accurate identification and quantification of this compound in environmental and biological samples require sophisticated analytical techniques due to the complexity of these matrices and the potential for co-eluting isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary tools employed for this purpose.
GC-MS is a well-established technique for the analysis of semi-volatile organic compounds like PBBs. The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, which is crucial for detecting low concentrations in complex samples. researchgate.net For instance, a GC-MS/MS method has been developed for the simultaneous analysis of 19 brominated compounds, including methoxylated PBDEs, in various environmental and biological matrices. nih.gov The mass spectra of regioisomeric bromodimethoxyamphetamines, which share structural similarities with the target compound, have been studied using GC-MS, although unique fragment ions for specific isomer identification were not always observed. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for more polar or thermally labile compounds. psu.edu LC-MS/MS methods have been developed and validated for the determination of various brominated flame retardants in food and other matrices. researchgate.net These methods often involve a sample preparation step, such as solid-phase extraction, to remove interferences and concentrate the analytes. researchgate.net The use of tandem mass spectrometry allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high specificity and reduces matrix effects. nih.govpsu.edu
Table 3: Comparison of Analytical Techniques for Halogenated Compounds
| Technique | Principle | Advantages | Common Applications |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High resolution for volatile compounds, extensive spectral libraries for identification. | Analysis of PCBs, PBDEs, and other persistent organic pollutants. researchgate.netresearchgate.net |
| GC-MS/MS | Adds a second stage of mass analysis for selected ions, increasing selectivity and reducing background noise. | Enhanced sensitivity and specificity, better for complex matrices. researchgate.netqub.ac.uk | Trace analysis of brominated compounds in environmental and biological samples. researchgate.net |
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry. | Suitable for a wider range of polarities and thermally labile compounds, high sensitivity and specificity. researchgate.netpsu.edu | Analysis of brominated flame retardants in food, water, and biological fluids. researchgate.netregistech.com |
Method Development for Isomer-Specific Analysis
A significant challenge in the analysis of PBBs and related compounds is the differentiation of their numerous isomers. Different isomers can have varying toxicities and environmental behaviors, making isomer-specific analysis crucial for accurate risk assessment. mdpi.com The development of analytical methods capable of separating and quantifying individual isomers is therefore a key area of research.
Chromatographic techniques are at the forefront of isomer-specific analysis. High-resolution gas chromatography, often using long capillary columns with specific stationary phases, can achieve separation of many PBB and PCB isomers. researchgate.net For example, the separation of regioisomeric bromodimethoxyamphetamines was successful on non-polar and mid-polarity stationary phases. researchgate.net
For chiral compounds, such as atropisomers of certain PBBs, chiral chromatography is necessary. This can be achieved using chiral stationary phases (CSPs) in either high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). unife.itchromatographyonline.comafmps.be The development of chiral separation methods is often a process of screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers. unife.itchromatographyonline.comafmps.be
The mass spectrometric ortho effect can also be utilized to distinguish between co-eluting isomers of PCBs and PBBs. This effect refers to the enhanced fragmentation of ortho-substituted congeners, which can provide a basis for their differentiation in mass spectra. mdpi.com
The development of such isomer-specific methods often involves a systematic approach, including the optimization of chromatographic conditions and the validation of the method for parameters such as linearity, accuracy, precision, and limits of detection and quantification. researchgate.netresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. Future investigations into the synthesis of 2,2'-Dimethoxy-3,3'-dibromobiphenyl should prioritize green chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Current synthetic strategies for similar substituted biphenyls often rely on cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.govresearchgate.netnih.gov Future research could focus on optimizing these reactions for the synthesis of this compound. This includes the development of more active and stable catalysts, potentially based on earth-abundant metals, to replace precious metal catalysts like palladium. researchgate.net The use of water as a solvent, solvent-free reaction conditions, and microwave-assisted synthesis are other promising avenues to explore for a greener synthesis. researchgate.netnih.govmdpi.com
Furthermore, exploring alternative synthetic pathways that avoid halogenated starting materials altogether would be a significant advancement. Methodologies involving C-H activation could provide a more atom-economical route to the biphenyl (B1667301) core.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized Suzuki-Miyaura Coupling | High yields, good functional group tolerance | Development of novel, highly active, and recyclable catalysts (e.g., supported on nanoparticles or polymers). researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction parameters (temperature, time, power) and solvent choice. mdpi.com |
| Solvent-Free Synthesis | Reduced waste and environmental impact | Investigation of solid-state reactions or reactions under high-pressure conditions. mdpi.comflinders.edu.au |
| C-H Activation Strategies | Increased atom economy, avoidance of pre-functionalized starting materials | Discovery of selective catalysts for the direct coupling of aromatic C-H bonds. |
Design and Synthesis of Advanced Derivatives with Tunable Properties
The bromine and methoxy (B1213986) groups on the this compound scaffold offer versatile handles for the synthesis of a wide array of derivatives with tailored properties. The bromine atoms, in particular, are amenable to a variety of subsequent cross-coupling reactions, allowing for the introduction of diverse functional groups.
Future research should focus on the rational design and synthesis of derivatives with specific electronic, optical, and steric properties. For instance, replacing the bromine atoms with electron-donating or electron-withdrawing groups can be used to tune the HOMO-LUMO gap of the molecule, which is crucial for applications in organic electronics. nih.gov The introduction of chiral moieties could lead to the development of novel ligands for asymmetric catalysis. nih.gov
The synthesis of oligomeric and polymeric materials based on the this compound monomer unit is another exciting prospect. Such materials could exhibit interesting photophysical properties or be used in the development of novel functional membranes. nih.govacs.orgresearchgate.net
Deeper Understanding of Structure-Reactivity-Property Relationships through Integrated Experimental and Computational Approaches
A comprehensive understanding of the relationship between the molecular structure of this compound and its resulting properties and reactivity is crucial for its targeted application. An integrated approach that combines experimental characterization with computational modeling will be instrumental in achieving this.
Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into the conformational preferences, electronic structure, and reactivity of the molecule. nih.govresearchgate.netresearchgate.netsemanticscholar.orgacs.org For example, calculations can predict the dihedral angle between the two phenyl rings, which significantly influences the extent of π-conjugation and thus the electronic properties. semanticscholar.orgacs.org These theoretical predictions can then be validated and refined through experimental techniques such as X-ray crystallography and various spectroscopic methods.
Table 2: Key Parameters for Investigating Structure-Property Relationships
| Parameter | Experimental Technique | Computational Method | Significance |
| Dihedral Angle | X-ray Crystallography, NMR Spectroscopy | DFT Calculations | Influences π-conjugation and electronic properties. semanticscholar.orgacs.org |
| Electronic Structure (HOMO/LUMO) | Cyclic Voltammetry, UV-Vis Spectroscopy | DFT, Time-Dependent DFT | Determines optical and electronic properties for materials applications. nih.gov |
| Bond Dissociation Energies | - | DFT Calculations | Predicts reactivity in subsequent functionalization reactions. |
| Molecular Electrostatic Potential | - | DFT Calculations | Provides insights into intermolecular interactions and potential binding sites. nih.gov |
Expanding Applications in Catalysis and Advanced Materials Science
The unique structural features of this compound and its potential derivatives make it an attractive candidate for applications in catalysis and materials science.
In the realm of catalysis, derivatives of this compound could serve as ligands for transition metal complexes. The presence of both oxygen and bromine atoms offers multiple coordination sites. The development of chiral ligands based on this scaffold could lead to highly enantioselective catalysts for a variety of organic transformations. researchgate.netnih.govnih.gov
In materials science, the biphenyl unit provides a rigid and thermally stable core, which is a desirable feature for many advanced materials. nih.govresearchgate.net By functionalizing the biphenyl core, it may be possible to create liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials. The ability to tune the electronic properties through derivatization is particularly relevant for these applications. Furthermore, the incorporation of this unit into polymers could lead to materials with enhanced thermal and mechanical properties.
Table 3: Potential Applications of this compound and its Derivatives
| Application Area | Potential Role | Desired Properties of Derivatives |
| Asymmetric Catalysis | Chiral Ligand | Chiral moieties, specific coordination geometry. nih.gov |
| Organic Electronics | Component in OLEDs, OFETs | Tunable HOMO/LUMO levels, high charge carrier mobility. nih.gov |
| Liquid Crystals | Mesogenic Core | Anisotropic molecular shape, thermal stability. |
| Functional Polymers | Monomer Unit | High thermal stability, specific optical or electronic properties. |
| Porous Materials | Building Block | Rigid structure, defined porosity for gas storage or separation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
